![molecular formula C18H23ClN4O2 B6424216 N-(3-chlorophenyl)-3-(3-oxopiperazin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2108761-94-8](/img/structure/B6424216.png)
N-(3-chlorophenyl)-3-(3-oxopiperazin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Description
N-(3-chlorophenyl)-3-(3-oxopiperazin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C18H23ClN4O2 and its molecular weight is 362.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.1509537 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chlorophenyl)-3-(3-oxopiperazin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide, a compound featuring the 8-azabicyclo[3.2.1]octane scaffold, has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H20ClN3O2
- Molecular Weight : 345.81 g/mol
- SMILES Notation : Cl.CC(C)COCCCN1CCN(CC1)c2cccc(Cl)c2
Antimicrobial Activity
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit significant antimicrobial properties. A study demonstrated that various synthesized analogues showed antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming established antibiotics like meropenem in specific assays .
Compound | Antibacterial Activity | Gram-positive | Gram-negative |
---|---|---|---|
M1 | Moderate | Yes | No |
M2 | Strong | Yes | Yes |
M3 | Moderate | No | Yes |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes, particularly those involved in bacterial resistance mechanisms. The inhibition of urease by several analogues was noted, suggesting a potential pathway for combating antibiotic resistance .
The proposed mechanisms of action for this compound include:
- Cell Wall Synthesis Inhibition : Similar to beta-lactam antibiotics, it may interfere with bacterial cell wall synthesis.
- Enzyme Inhibition : The compound demonstrates inhibition of urease, which is crucial for bacterial survival in acidic environments.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics against resistant strains like Staphylococcus aureus and Escherichia coli. This suggests a promising role in treating infections caused by resistant bacteria.
Case Study 2: Enzyme Interaction
A molecular docking study revealed that the compound binds effectively to urease, with binding affinities comparable to known inhibitors. This interaction could be pivotal in developing new treatments for infections where urease-producing bacteria are prevalent.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(3-oxopiperazin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c19-12-2-1-3-13(8-12)21-18(25)23-14-4-5-15(23)10-16(9-14)22-7-6-20-17(24)11-22/h1-3,8,14-16H,4-7,9-11H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUWJKDOLKEINX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC(=CC=C3)Cl)N4CCNC(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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